molecular formula C11H8F8O3 B13555705 [3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

Cat. No.: B13555705
M. Wt: 340.17 g/mol
InChI Key: LYQQTPJQLKHVRQ-UHFFFAOYSA-N
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Description

[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol (CAS 2751615-53-7) is a high-value fluorinated aromatic compound of significant interest in advanced chemical and pharmaceutical research. With the molecular formula C11H8F8O3 and a molecular weight of 340.17 g/mol, this compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules. Its structure features two tetrafluoroethoxy substituents in the meta-positions of the phenyl ring, which confer unique electronic properties and enhanced metabolic stability, making it a valuable intermediate in medicinal chemistry campaigns. While this specific compound's applications are an active area of investigation, closely related fluorinated phenyl ethanol derivatives have been identified as crucial intermediates for the development of therapeutic agents. For instance, (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a key chiral intermediate in the synthesis of a lipid-lowering agent that functions by reducing PCSK9 protein levels and increasing low-density lipoprotein-receptor activity . Furthermore, other compounds containing the 1,1,2,2-tetrafluoroethoxy phenyl motif have been utilized in the research and development of potent cholesterol ester transfer protein (CETP) inhibitors for the treatment of cardiovascular diseases like hypercholesterolemia . The presence of multiple fluorine atoms significantly influences the compound's lipophilicity, bioavailability, and binding affinity, which are critical parameters in drug design. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures and cold-chain transportation are recommended to preserve the integrity of the compound .

Properties

Molecular Formula

C11H8F8O3

Molecular Weight

340.17 g/mol

IUPAC Name

[3,5-bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

InChI

InChI=1S/C11H8F8O3/c12-8(13)10(16,17)21-6-1-5(4-20)2-7(3-6)22-11(18,19)9(14)15/h1-3,8-9,20H,4H2

InChI Key

LYQQTPJQLKHVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F)CO

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution and Ether Formation

One common approach begins with a phenol derivative that undergoes electrophilic substitution with 1,1,2,2-tetrafluoroethanol or related reagents to install the tetrafluoroethoxy groups at the 3 and 5 positions. This step exploits the nucleophilicity of the phenol oxygen and the electrophilicity of fluorinated alkylating agents.

  • Reaction conditions typically involve mild bases and controlled temperature to avoid decomposition of fluorinated groups.
  • The reaction yields di-substituted phenol ethers with high regioselectivity due to directing effects of the hydroxyl group.

Introduction of the Benzylic Hydroxymethyl Group

The benzylic hydroxymethyl group (-CH2OH) can be introduced via:

  • Organolithium-mediated formylation: The tetrafluoroethoxy-substituted aromatic compound is treated with an organolithium reagent at low temperatures (0 to -78 °C), followed by reaction with formaldehyde gas, and quenched with a protonic solvent to yield the benzyl alcohol derivative. This method provides high selectivity and yield, preserving the fluorinated substituents intact.

  • Reduction of corresponding benzaldehyde or benzoic acid derivatives: Using lithium aluminium hydride or other hydride reagents to reduce fluorinated benzaldehydes or benzoic acids to the corresponding benzyl alcohols. This method often requires careful control of reaction conditions to avoid side reactions and to maintain purity.

Key Reaction Parameters and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Electrophilic aromatic substitution Phenol derivative + tetrafluoroethanol, base catalyst 0-65 1-20 High (varies) Regioselective installation of tetrafluoroethoxy groups
2 Organolithium formylation Organolithium reagent, formaldehyde gas, inert solvent 0 to -78 0.5-5 + 0.5-5 High (typically >70%) Maintains fluorinated groups; requires inert atmosphere
3 Reduction (alternative) Lithium aluminium hydride in diethyl ether 0-35 10 74-90 Used for related fluorinated benzyl alcohols; high purity achievable

Representative Example from Patent Literature

A patented synthesis of related fluorinated benzyl alcohols involves:

  • Reacting tetrafluorobenzyl alcohol with hydrogen halide in a mixed solvent system at 40-120 °C for 2-20 hours to form halomethyl-tetrafluorobenzene intermediates.
  • Substituting the halogen with methoxy groups using methanol and mineral alkali at 0-65 °C.
  • Treating the methoxy intermediate with an organolithium reagent at low temperature, followed by formaldehyde gas addition and quenching to yield the hydroxymethyl product.

This method is notable for its good reaction selectivity, use of inexpensive reagents, and high yield and purity of the final product.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Typical Yield Purity Notes
Electrophilic substitution + organolithium formylation High regioselectivity; preserves fluorinated groups Requires low temperature and inert atmosphere 70-90% >95% Preferred for complex fluorinated molecules
Reduction of benzaldehyde/benzoic acid derivatives Straightforward; scalable Sensitive to moisture; potential side reactions 74-90% >99% Common for related fluorinated benzyl alcohols
Halogenation + nucleophilic substitution Uses readily available reagents Multi-step; longer reaction times Moderate to high High Useful for intermediates in fluorinated compound synthesis

Research Findings and Observations

  • The presence of tetrafluoroethoxy substituents significantly influences the electronic environment of the aromatic ring, affecting reactivity and directing substitution patterns.
  • Organolithium reagents are effective for introducing the hydroxymethyl group without cleaving the sensitive fluorinated ether bonds.
  • Reaction conditions such as solvent choice, temperature control, and reagent stoichiometry are critical for optimizing yield and purity.
  • Purification often involves crystallization and repeated distillation to remove residual halogens and metals, achieving purity levels of 99% or higher.

Summary Table of Key Preparation Data

Parameter Typical Range or Value Comments
Reaction temperature (organolithium step) 0 to -78 °C Low temperature prevents side reactions
Reaction time (formylation) 0.5 to 5 hours Sufficient for complete conversion
Alkali types (substitution step) LiOH, NaOH, KOH, Na2CO3 Choice depends on substrate and solvent
Solvent systems Mixed organic/water solvents; inert solvents like hexane, toluene Solvent polarity affects reaction rate
Purification methods Crystallization, column chromatography, distillation Essential for high purity

Chemical Reactions Analysis

Types of Reactions

[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydroxy compound.

    Substitution: The tetrafluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde or 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoic acid.

    Reduction: Formation of 3,5-bis(1,1,2,2-tetrafluoroethoxy)phenol.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several fluorinated aromatic derivatives. Key comparisons include:

Compound Structure Key Substituents Applications Toxicity/Regulatory Notes
[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol Benzene ring with -CH₂OH (para) and -OCH₂CF₂CF₂H (3,5-positions) Hydroxymethyl, tetrafluoroethoxy Potential intermediate for agrochemicals/pharmaceuticals (inferred) No direct toxicity data available.
Hexaflumuron (N-[[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide) Benzene ring with -NHCO- and -Cl substituents Dichloro, tetrafluoroethoxy, benzamide Insect growth regulator (chitin synthesis inhibitor) Classified as hazardous; restricted to R&D use .
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline Benzene ring with -NH₂ (para) and -Cl (3,5-positions) Dichloro, tetrafluoroethoxy, aniline Intermediate for pesticides (e.g., hexaflumuron) Limited toxicity data; industrial handling precautions advised .
[3,5-Bis(trifluoromethyl)phenyl]methanethiol Benzene ring with -CF₃ (3,5-positions) and -CH₂SH Trifluoromethyl, mercaptan Ligand in catalysis or materials synthesis Acute toxicity (inhalation risk); requires PPE .

Physicochemical Properties

  • Polarity: The hydroxymethyl group in this compound increases polarity compared to non-hydroxylated analogs like 3,5-bis(trifluoromethyl)phenol (logP ~2.5 vs. ~3.8) .
  • Electron Effects : Tetrafluoroethoxy groups (-OCH₂CF₂CF₂H) are stronger electron-withdrawing groups than trifluoromethyl (-CF₃), altering reactivity in electrophilic substitution or nucleophilic reactions .

Toxicity and Handling

  • No specific SDS data are available for this compound. However, structural analogs like 2-(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) show acute oral toxicity (Category 4) and eye irritation (Category 1), suggesting stringent handling protocols for similar fluorinated alcohols .

Biological Activity

[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a phenolic compound characterized by the presence of two tetrafluoroethoxy substituents at the 3 and 5 positions of the aromatic ring. This unique structure imparts distinct physical and chemical properties, making it a subject of interest in medicinal chemistry and materials science. The electronegative fluorine atoms contribute to increased lipophilicity and metabolic stability, which are critical for biological activity.

  • Molecular Formula : C11_{11}H8_8F8_8O3_3
  • Molecular Weight : 340.17 g/mol
  • CAS Number : 2751615-53-7

Biological Activity Overview

Preliminary studies utilizing computational methods such as the Prediction of Activity Spectra for Substances (PASS) suggest that this compound may exhibit anti-inflammatory and anticancer properties. However, empirical data supporting these claims is limited and requires further investigation.

Potential Biological Activities

  • Anti-inflammatory Effects : Computational predictions indicate potential pathways through which this compound may modulate inflammatory responses.
  • Anticancer Properties : Structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines.

The biological activity of this compound may be attributed to its interaction with specific biological targets. Interaction studies are essential for elucidating the mechanisms by which this compound exerts its effects. These studies typically involve:

  • Binding affinity assessments with target proteins.
  • Evaluation of cellular signaling pathways influenced by the compound.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights the significance of fluorinated compounds in biological systems. For instance:

  • A study on fluorinated phenolic compounds indicated that modifications at the aromatic ring can enhance bioactivity against cancer cell lines.
  • Another investigation demonstrated that similar fluorinated compounds exhibited significant anti-inflammatory effects in vitro.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
3-FluorophenolFluorine at position 3Simpler structure; lower lipophilicity
4-Tert-butylphenolTert-butyl group at position 4Increased hydrophobicity; used as an antioxidant
2-Hydroxy-5-nitrophenolHydroxyl and nitro groupsExhibits different reactivity patterns due to nitro group

The dual tetrafluoroethoxy substituents in this compound significantly alter its physical properties compared to these similar compounds.

Q & A

Q. What are the key synthetic strategies for [3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol, and how do fluorinated substituents influence reaction optimization?

Methodological Answer: The synthesis involves introducing tetrafluoroethoxy groups at the 3- and 5-positions of a phenyl ring, followed by hydroxymethylation. Fluorinated substituents require anhydrous conditions and catalysts like cesium fluoride to enhance nucleophilic substitution due to their strong electron-withdrawing effects. For example, tetrafluoroethoxy groups stabilize intermediates via inductive effects, but their steric bulk may necessitate elevated temperatures (80–120°C) or prolonged reaction times. Post-synthesis purification often employs fluorophilic chromatography to separate byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • 19F NMR : Critical for confirming the presence and symmetry of tetrafluoroethoxy groups (δ -120 to -140 ppm).
  • IR Spectroscopy : Identifies O-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
  • GC-MS : Used with derivatization (e.g., silylation) to assess purity and detect volatile impurities.
  • X-ray Crystallography : Resolves steric effects of fluorinated groups on molecular packing .

Advanced Research Questions

Q. How can computational tools like the PASS program predict the bioactivity of this compound, and what experimental validations are required?

Methodological Answer: The PASS program predicts bioactivity by comparing structural motifs to known pharmacophores. For this compound, initial predictions suggest anti-inflammatory (Pa = 0.72) and anticancer (Pa = 0.65) potential. However, experimental validation should include:

  • In vitro assays : COX-2 inhibition for anti-inflammatory activity.
  • Cell viability studies : IC50 determination in cancer cell lines (e.g., HeLa, MCF-7).
  • Comparative analysis : Contrast with non-fluorinated analogs to isolate fluorinated substituents' contributions .

Q. What methodological approaches resolve contradictions in reported metabolic stability of fluorinated aromatic alcohols?

Methodological Answer: Conflicting data on metabolic stability (e.g., CYP450-mediated degradation vs. enhanced resistance) can be addressed by:

  • Isotopic labeling : Track metabolic pathways using ¹⁸O or ²H isotopes.
  • In silico docking : Model interactions with CYP450 isoforms to identify degradation hotspots.
  • Comparative studies : Benchmark against structurally similar compounds like Hexaflumuron, where tetrafluoroethoxy groups reduce hydrolysis rates in biological systems .

Key Considerations for Experimental Design

  • Synthetic Challenges : Optimize protecting groups (e.g., TBS for -OH) to prevent side reactions during fluorination.
  • Analytical Pitfalls : Use deuterated solvents free of proton contaminants for accurate ¹⁹F NMR analysis.
  • Biological Studies : Include negative controls with fluorinated solvents (e.g., DMSO-d6) to avoid false signals in assays .

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